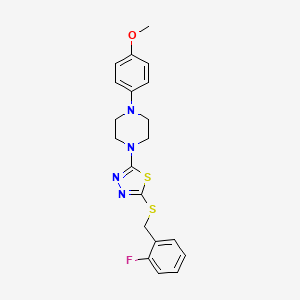
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride, also known as ECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride and its derivatives are synthesized for their potential antimicrobial activities. The synthesis involves various chemical reactions leading to compounds that have been screened for antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds show promise as antimicrobial agents due to their inhibitory effects on bacterial and fungal growth (Desai, Shihora, & Moradia, 2007).
Biological Potentials and Molecular Docking
Further research into this compound derivatives explores their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. Molecular docking studies suggest these compounds can bind effectively to target enzymes similar to ibuprofen, indicating potential for pharmaceutical applications. The compounds also show protective effects against liver toxicity and ulceration in animal models, highlighting their therapeutic potential (Borik & Hussein, 2021).
Cytotoxic Evaluation
The cytotoxic properties of this compound derivatives have been evaluated in vitro, particularly against human hepatocellular carcinoma cell lines. These studies reveal that some derivatives exhibit promising inhibitory effects on the growth of cancer cells, with IC50 values indicating potential for development as cancer therapeutic agents (El-Deen, Anwar, & Hasabelnaby, 2016).
Chemical Transformations and Fluorescent Properties
Research on the chemical transformations of this compound focuses on its reaction with various chemical agents to synthesize new compounds with potential applications in fluorescent materials. These transformations lead to compounds with substituents in the quinoline ring, offering insights into the development of new materials with specific fluorescent properties (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).
Antibacterial Activity
The antibacterial activities of this compound derivatives against both Gram-positive and Gram-negative bacteria have been explored. Some synthesized compounds show moderate effectiveness against bacterial strains, including Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 4-[(3-cyanoquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2.ClH/c1-2-24-19(23)13-7-9-15(10-8-13)22-18-14(11-20)12-21-17-6-4-3-5-16(17)18;/h3-10,12H,2H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECPUBNGIWLXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)
![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)



![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)


